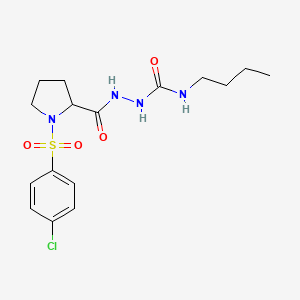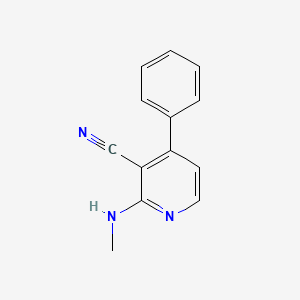![molecular formula C19H17BrO5S B2396361 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one CAS No. 893788-78-8](/img/structure/B2396361.png)
3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also has a sulfonyl group attached to a bromophenyl group, which is a common component in various organic compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the reaction of arenes with electrophiles, leading to the substitution of a hydrogen atom on the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would contribute a bicyclic structure, while the bromophenyl sulfonyl group would add additional complexity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the bromine atom on the bromophenyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could potentially increase the compound’s density and boiling point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
Several derivatives of 4-Chloro-chromen-2-one, a compound structurally related to 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one, have been synthesized and shown to exhibit bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Klebsiella (Behrami, 2014).
Another research synthesized new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and subjected them to oxidation to obtain 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones. These compounds demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).
Unique Synthesis and Structural Insights
A study involving the synthesis of biscoumarins catalyzed by an acidic ionic liquid unexpectedly produced a tetracyclic compound closely related to 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one, offering insights into novel synthetic pathways and structural characteristics of these compounds (Tavakoli-Hoseini et al., 2011).
Further Applications in Synthesis
Additional studies have focused on the synthesis of various derivatives of 2H-chromen-2-ones, revealing the versatile chemical nature and potential applications of these compounds in different scientific domains. For example, the base-mediated cyclocondensation of salicylaldehydes and 2-bromoallyl sulfones led to the synthesis of 3-sulfonylchromene derivatives (Kumar et al., 2015), and the copper(II) acetate mediated synthesis of 3-sulfonyl-2-aryl-2H-chromenes demonstrated a high-yielding method for creating these compounds (Chang et al., 2019).
Wirkmechanismus
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are often used as activating agents in the synthesis of various biochemical compounds . They can form sulfonyl derivatives with amines and alcohols, which may suggest potential interactions with these types of molecules .
Biochemical Pathways
The compound’s bromobenzenesulfonyl moiety has been used in the synthesis of various bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-tert-butyl-8-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNLEMRRZVIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2396280.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2396283.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2396285.png)

![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)